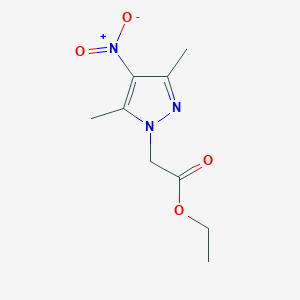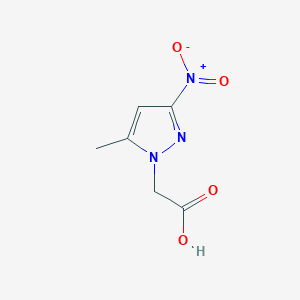
Ethyl-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetat
Übersicht
Beschreibung
Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C17H18O3S and a molecular weight of 302.39 . It is classified as an irritant .
Physical And Chemical Properties Analysis
Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate has a predicted boiling point of 799.1±60.0 °C and a predicted density of 1.40±0.1 g/cm3 . It is insoluble in water .Wissenschaftliche Forschungsanwendungen
Antibakterielle Anwendungen
Pyrazolverbindungen sind für ihre antibakteriellen Eigenschaften bekannt. Die Nitrogruppe und der Acetatester, die in „Ethyl-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetat“ vorhanden sind, könnten diese Eigenschaften möglicherweise verstärken und es zu einem Kandidaten für die Entwicklung neuer antibakterieller Wirkstoffe machen .
Entzündungshemmende Anwendungen
Das Pyrazolgerüst ist bekannt für seine entzündungshemmenden Wirkungen. Die spezifischen Struktureigenschaften von „this compound“ könnten zur Modulation entzündlicher Signalwege beitragen, was seine Verwendung in der Forschung zu entzündungshemmenden Medikamenten nahelegt .
Krebsforschungsanwendungen
Pyrazole werden auch auf ihre Antikrebsaktivitäten untersucht. Das Vorhandensein einer Nitrogruppe in der Verbindung könnte auf selektive Toxizität gegenüber Krebszellen untersucht werden, da Nitrogruppen häufig in Prodrugs verwendet werden, die unter den hypoxischen Bedingungen von Tumoren aktiviert werden .
Schmerzstillendes Potenzial
Die schmerzlindernden Wirkungen von Pyrazolderivaten machen sie für Studien zur Schmerzbehandlung interessant. “this compound“ könnte zu Derivaten synthetisiert werden, die auf bestimmte Schmerzrezeptoren oder -wege abzielen .
Antikonvulsive Eigenschaften
Die Forschung zu Antikonvulsiva umfasst häufig Pyrazolverbindungen. Die einzigartigen Substituenten an „this compound“ können seine Wechselwirkung mit neuronalen Zielstrukturen beeinflussen, was für die Forschung zur Behandlung von Epilepsie wertvoll sein könnte .
Anthelmintische Aktivität
Pyrazole haben sich als vielversprechend für die Behandlung von Infektionen mit parasitären Würmern erwiesen. Die strukturellen Eigenschaften von „this compound“ könnten genutzt werden, um neue Anthelmintika zu entdecken .
Antioxidative Wirkungen
Die antioxidative Kapazität von Pyrazolderivaten ist ein weiterer interessanter Bereich, da sie freie Radikale neutralisieren können. Die spezifische Struktur dieser Verbindung könnte entscheidend für die Untersuchung oxidativer Stress-bedingter Krankheiten sein .
Herbizide Anwendungen
Schließlich wurden Pyrazol-basierte Verbindungen als Herbizide verwendet. Das „this compound“ könnte auf seine herbizide Wirksamkeit untersucht werden, was möglicherweise zur Entwicklung neuer landwirtschaftlicher Chemikalien führt .
Wirkmechanismus
The mechanism of action of ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate is not fully understood, but it is believed to involve the inhibition of enzymes involved in the metabolism of drugs. Specifically, ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate has been found to inhibit enzymes such as cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT). In addition, ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate has been shown to interfere with the metabolism of certain drugs, such as cyclosporine, by inhibiting the activity of CYP3A4.
Biochemical and Physiological Effects
ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of certain drugs. In addition, ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate has been found to have anti-inflammatory and anti-cancer properties, and it has been shown to reduce the levels of certain hormones, such as testosterone and cortisol.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate in lab experiments is its relatively simple synthesis method. It can be synthesized quickly and easily, and the resulting product can be purified by recrystallization. However, ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate is not without its limitations. It has been found to interfere with the metabolism of certain drugs, and it has been linked to the inhibition of enzymes involved in drug metabolism.
Zukünftige Richtungen
There are a number of potential future directions for ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate research. These include the development of new pharmaceuticals and biocatalysts, the investigation of the structure-activity relationships of drug molecules, and the study of the mechanism of action of various drug compounds. In addition, further research into the biochemical and physiological effects of ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate could lead to the development of new treatments for various diseases. Finally, further research into the synthesis of ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate could lead to the development of new, more efficient synthesis methods.
Synthesemethoden
Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate can be synthesized through a multi-step process involving nitration of 3,5-dimethyl-1H-pyrazole, followed by esterification of the nitro-pyrazole with acetic acid. The reaction is typically conducted in an aqueous solution of sulfuric acid, and the resulting product is purified by recrystallization. The synthesis of ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate is relatively simple and can be completed in a short amount of time.
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-4-16-8(13)5-11-7(3)9(12(14)15)6(2)10-11/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUYPKGOLQYZRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351711 | |
| Record name | Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809411 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
5679-18-5 | |
| Record name | Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















